Cas no 1566900-76-2 (2,2-difluoro-1-(quinolin-6-yl)ethan-1-one)
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(quinolin-6-yl)ethanone
- 2,2-Difluoro-1-(6-quinolinyl)ethanone
- 2,2-difluoro-1-(quinolin-6-yl)ethan-1-one
- EN300-1930171
- 1566900-76-2
-
- Inchi: 1S/C11H7F2NO/c12-11(13)10(15)8-3-4-9-7(6-8)2-1-5-14-9/h1-6,11H
- InChI Key: JVPSZSAFPXKCDM-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C2C(=C1)C=CC=N2)C(F)F
Computed Properties
- Exact Mass: 207.04957017g/mol
- Monoisotopic Mass: 207.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Density: 1.298±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 326.3±32.0 °C(Predicted)
- pka: 3.65±0.10(Predicted)
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930171-1g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-5g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-10g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-0.05g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-0.1g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-0.25g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-0.5g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-1.0g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 1g |
$943.0 | 2023-05-25 | ||
| Enamine | EN300-1930171-2.5g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1930171-5.0g |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one |
1566900-76-2 | 5g |
$2732.0 | 2023-05-25 |
2,2-difluoro-1-(quinolin-6-yl)ethan-1-one Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2,2-difluoro-1-(quinolin-6-yl)ethan-1-one
2,2-Difluoro-1-(Quinolin-6-Yl)Ethan-1-One (CAS No. 1566900-76-2)
2,2-Difluoro-1-(Quinolin-6-Yl)Ethan-1-One, also known by its CAS registry number 1566900-76-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorinated ethanone moiety with a quinoline ring system. The presence of two fluorine atoms in the ethanone group introduces distinct electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,2-difluoro-1-(quinolin-6-yl)ethanone through a variety of methodologies. One notable approach involves the use of direct fluorination techniques, which allow for the precise introduction of fluorine atoms into the molecule. This method not only enhances the compound's stability but also facilitates its integration into larger molecular frameworks, as demonstrated in recent studies on heterocyclic compound synthesis.
The quinoline moiety in CAS 1566900-76-2 is a key structural feature that contributes to its versatility. Quinoline derivatives are well-known for their biological activity, and this compound is no exception. Researchers have explored its potential as a building block for drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* have highlighted its ability to inhibit specific enzymes involved in cellular signaling pathways.
In addition to its pharmacological applications, 2,2-difluoro-1-(quinolin-6-y l)ethanone has shown promise in materials science. Its fluorinated structure makes it an attractive candidate for use in fluoropolymer synthesis, where it can serve as a precursor for high-performance materials with enhanced thermal and chemical resistance. This dual functionality underscores the compound's importance across multiple disciplines within the chemical sciences.
From an analytical perspective, the characterization of CAS 1566900-76-2 has benefited from modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods have provided detailed insights into the compound's molecular structure and reactivity, enabling researchers to optimize its synthesis and application processes. Furthermore, computational chemistry tools have been employed to predict the compound's behavior in various chemical environments, further enhancing our understanding of its properties.
Looking ahead, the continued exploration of 2,2-difluoro -1-(quinolin -6 -yl)ethanone is expected to yield new insights into its potential uses. Its role as a versatile building block in organic synthesis positions it as a valuable asset for future innovations in drug development and materials science. As research progresses, this compound will undoubtedly contribute to advancements that benefit multiple industries and scientific domains.
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